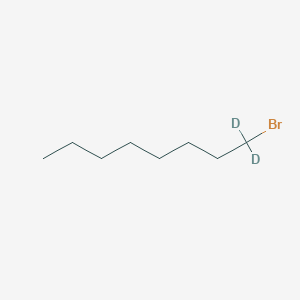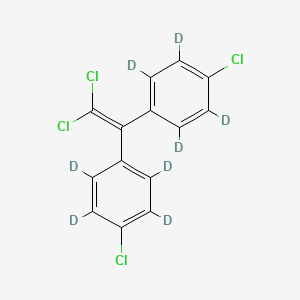
Sodium pentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an odd-chain saturated fatty acid with the molecular formula C15H30O2.Na and a molecular weight of 265.39 g/mol . This compound is commonly used in various scientific research and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium pentadecanoate can be synthesized through the neutralization of pentadecanoic acid with sodium hydroxide. The reaction typically involves dissolving pentadecanoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is evaporated to obtain the sodium salt .
Industrial Production Methods: In industrial settings, this compound is produced by the hydrogenation of fatty acids or the oxidation of fatty alcohols. The esterification of fatty acids is another common method used in the large-scale production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium pentadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentadecanoic acid.
Reduction: It can be reduced to form pentadecanol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Pentadecanoic acid.
Reduction: Pentadecanol.
Substitution: Halogenated pentadecanoates.
Wissenschaftliche Forschungsanwendungen
Sodium pentadecanoate has a wide range of applications in scientific research, including:
Wirkmechanismus
Sodium pentadecanoate exerts its effects primarily through its parent compound, pentadecanoic acid. Pentadecanoic acid activates AMP-activated protein kinase (AMPK) and inhibits the mechanistic target of rapamycin (mTOR), both of which are core components of the human longevity pathway. This dual action helps regulate cellular energy homeostasis and promotes longevity . Additionally, pentadecanoic acid acts as a partial agonist of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation .
Vergleich Mit ähnlichen Verbindungen
Sodium hexadecanoate (palmitate): Another sodium salt of a saturated fatty acid, commonly used in similar applications.
Sodium octadecanoate (stearate): A sodium salt of stearic acid, widely used in the production of soaps and cosmetics.
Uniqueness: Sodium pentadecanoate is unique due to its odd-chain structure, which distinguishes it from even-chain fatty acids like palmitate and stearate. This structural difference imparts distinct metabolic and physiological properties, making it a valuable compound for research in lipid metabolism and its associated health benefits .
Eigenschaften
CAS-Nummer |
4268-63-7 |
|---|---|
Molekularformel |
C15H30NaO2 |
Molekulargewicht |
265.39 g/mol |
IUPAC-Name |
sodium;pentadecanoate |
InChI |
InChI=1S/C15H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2-14H2,1H3,(H,16,17); |
InChI-Schlüssel |
QCBCOLUJVAKRFZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)O.[Na] |
Key on ui other cas no. |
4268-63-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















